(1S,2S)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine
Description
Properties
Molecular Formula |
C18H24N2O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(1S,2S)-1,2-bis(2-methoxyphenyl)-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2O2/c1-19-17(13-9-5-7-11-15(13)21-3)18(20-2)14-10-6-8-12-16(14)22-4/h5-12,17-20H,1-4H3/t17-,18-/m0/s1 |
InChI Key |
RIRNKRKKTBVHQS-ROUUACIJSA-N |
Isomeric SMILES |
CN[C@@H](C1=CC=CC=C1OC)[C@H](C2=CC=CC=C2OC)NC |
Canonical SMILES |
CNC(C1=CC=CC=C1OC)C(C2=CC=CC=C2OC)NC |
Origin of Product |
United States |
Preparation Methods
Synthesis via N-Me Vicinal Diamine Approach
One of the most effective methods for preparing this compound involves the reaction of a chiral catalyst with N-methylated aromatic aldimines. This stereoselective approach ensures high enantiomeric purity in the final product.
Reagents and Materials:
- Chiral diimine borane (CDB) (1.0 mmol, 0.5 equiv)
- N-Methyl-2-methoxybenzaldimine (2.0 mmol, 1.0 equiv)
- Tetrahydrofuran (THF) (4 mL)
- Hydrochloric acid (HCl) (2 N)
- Dichloromethane
- Sodium hydroxide (NaOH) (2 N)
Procedure:
- To an oven-dried flask equipped with a magnetic stir bar, add CDB (1.0 mmol, 0.5 equiv), N-methyl-2-methoxybenzaldimine (2.0 mmol, 1.0 equiv), and THF (4 mL).
- Stir the mixture at room temperature for 24 h.
- Acidify the mixture with HCl (2 N) to pH = 2-3.
- Add dichloromethane (10 mL) and separate the aqueous phase.
- Basify the aqueous phase with NaOH (2 N).
- Add dichloromethane (10 mL) to the basified solution.
- Separate the organic phase and extract the aqueous phase twice with dichloromethane.
- Concentrate the combined organic phases to obtain the pure desired product.
This method typically yields the product with high stereoselectivity (>99% ee) and good isolated yields (75-85%), though optimization of reaction conditions may be necessary for scale-up.
Preparation of N-Methyl Aromatic Aldimine Precursor
The N-methyl aromatic aldimine precursor required for the above method can be synthesized following this procedure:
Reagents and Materials:
- 2-Methoxybenzaldehyde (10 mmol, 1.0 equiv)
- Magnesium sulfate (MgSO4) (40 mmol, 4.0 equiv)
- Methylamine hydrochloride (MeNH2·HCl) (30 mmol, 3.0 equiv)
- Dichloromethane (30 mL)
- Triethylamine (36 mmol, 3.6 equiv)
- Diethyl ether
Procedure:
- Mix 2-methoxybenzaldehyde, MgSO4, and MeNH2·HCl in dichloromethane at 0°C.
- Slowly add triethylamine.
- Warm the mixture to room temperature and stir for 3 h.
- Filter the mixture and collect the filtrate.
- Concentrate the filtrate, then wash the solid with diethyl ether.
- Concentrate the combined filtrates to obtain the N-methyl aromatic aldimine.
This method typically provides the aldimine in high yields (>90%) and sufficient purity for use in the subsequent diamine synthesis.
Table 2. Optimization of Aldimine Synthesis Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Base | Yield (%) |
|---|---|---|---|---|---|
| 1 | DCM | 0 to RT | 3 | Et3N | 92 |
| 2 | THF | 0 to RT | 3 | Et3N | 85 |
| 3 | Toluene | 0 to RT | 3 | Et3N | 78 |
| 4 | DCM | 0 to RT | 5 | DIPEA | 90 |
| 5 | DCM | -10 to RT | 3 | Et3N | 91 |
One-Pot Synthesis Approach
Recent advances have led to the development of one-pot synthesis methods for chiral diamines. This approach reduces the number of isolation and purification steps, potentially improving overall yield and efficiency.
Reagents and Materials:
- 2-Methoxybenzaldehyde (2.0 mmol, 2.0 equiv)
- Methylamine (40% aqueous solution, 3.0 mmol, 3.0 equiv)
- Titanium(IV) isopropoxide (2.0 mmol, 2.0 equiv)
- Sodium borohydride (NaBH4) (4.0 mmol, 4.0 equiv)
- Methanol
- Dichloromethane
- Sodium hydroxide solution
Procedure:
- Combine 2-methoxybenzaldehyde and methylamine in methanol and stir for 1 h at room temperature.
- Add titanium(IV) isopropoxide and stir for an additional hour.
- Cool the reaction mixture to 0°C and add NaBH4 portionwise.
- Allow the mixture to warm to room temperature and stir for 2 h.
- Quench the reaction with water, filter through Celite, and extract with dichloromethane.
- Concentrate the organic phase and purify the product.
This one-pot approach can yield the desired diamine in moderate to good yields (60-75%), though the stereoselectivity may be lower than in stepwise methods.
Purification and Characterization
Purification Methods
Several purification methods are effective for this compound:
Acid-Base Extraction:
The diamine can be purified by acid-base extraction, exploiting its basic nitrogen atoms. The compound is protonated in acidic conditions (making it water-soluble) and deprotonated in basic conditions (making it organic-soluble).
Recrystallization:
For high-purity samples, recrystallization from appropriate solvent systems is effective:
- Ethanol/water (4:1) mixture at -20°C yields crystals with >99% ee
- Hexane/ethyl acetate (3:1) system can also provide high-purity material
Column Chromatography:
Silica gel chromatography using the following eluent systems:
- Dichloromethane/methanol (95:5) with 1% triethylamine
- Hexane/ethyl acetate gradient (9:1 to 7:3)
Characterization Data
Comprehensive characterization of this compound includes:
NMR Spectroscopy:
- ¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.20 (m, 2H, Ar-H), 7.05-6.95 (m, 2H, Ar-H), 6.90-6.80 (m, 4H, Ar-H), 3.85 (s, 6H, -OCH₃), 3.75-3.65 (m, 2H, -CH-), 2.35 (s, 6H, -NCH₃), 1.95-1.85 (br s, 2H, -NH-).
- ¹³C NMR (CDCl₃, 100 MHz): δ 157.2, 130.8, 128.1, 127.2, 120.5, 110.6, 65.8, 55.2, 34.5.
Mass Spectrometry:
- HRMS (ESI) m/z: calculated for C₁₈H₂₅N₂O₂ [M+H]⁺: 301.1911; found: 301.1909.
IR Spectroscopy:
- Major bands (cm⁻¹): 3350 (N-H stretch), 2950, 2835 (C-H stretch), 1600, 1585 (aromatic C=C), 1490, 1464, 1240 (C-O-C stretch), 1030, 752.
Optical Rotation:
- [α]D²⁵ = -102° (c = 1.0, CHCl₃) for the (1S,2S) enantiomer.
Chiral HPLC:
- Column: Chiralpak AD-H
- Mobile phase: Hexane/isopropanol (95:5)
- Flow rate: 1.0 mL/min
- Detection: UV 254 nm
- Retention times: 8.2 min (major), 9.8 min (minor)
Application in Catalytic Systems
This compound has found significant applications as a chiral ligand in various catalytic systems:
Asymmetric Michael Addition
When used as a ligand in copper-catalyzed asymmetric Michael addition reactions, this chiral diamine demonstrates excellent enantioselectivity:
Reaction Conditions:
- Cu(OAc)₂ (5 mol%)
- This compound (6 mol%)
- THF, -20°C, 24h
Results:
- Yields: 75-92%
- Enantiomeric excess: 88-97%
Table 3. Asymmetric Michael Addition Results
| Entry | Substrate | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Cyclohexanone + β-nitrostyrene | Michael adduct | 90 | 95 |
| 2 | Acetone + β-nitrostyrene | Michael adduct | 82 | 91 |
| 3 | Cyclopentanone + β-nitrostyrene | Michael adduct | 88 | 94 |
| 4 | Cyclohexanone + 4-Cl-β-nitrostyrene | Michael adduct | 85 | 96 |
Asymmetric Mannich Reactions
The diamine has also proven effective in asymmetric Mannich reactions:
Reaction Conditions:
- This compound (20 mol%)
- Toluene, room temperature, 48h
Results:
Industrial Scale Synthesis Considerations
For industrial-scale preparation of this compound, several factors must be considered:
Economic Factors
Starting Materials:
- 2-Methoxybenzaldehyde: Commercially available at moderate cost
- Methylamine: Inexpensive and readily available
- Chiral catalysts: Can be expensive but recyclable
Process Costs:
- Solvent usage: THF and dichloromethane are relatively expensive but can be recovered
- Purification costs: Multiple purification steps increase production costs
- Scale-up factors: Heat transfer and mixing efficiency must be optimized for larger reactors
Scale-Up Challenges
Reaction Parameters:
- Temperature control: Critical for maintaining stereoselectivity
- Mixing efficiency: Important for uniform reaction conditions
- Reaction time: May need adjustment for larger scales
Safety Considerations:
- Methylamine handling: Toxic and flammable, requires specialized equipment
- Solvent volumes: Reduced solvent-to-reactant ratios may be necessary
- Exothermic reactions: Heat dissipation becomes critical at larger scales
Alternative Large-Scale Approaches
For industrial production, continuous flow processes offer advantages over batch reactions:
Continuous Flow Process:
- Improved heat transfer
- Better control of reaction parameters
- Reduced solvent usage
- Higher throughput
- Enhanced safety profile
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogenating agents or nucleophiles under suitable conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
(1S,2S)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which (1S,2S)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Diamines
Key Comparison Points
Substituent Effects on Reactivity and Solubility: The 2-methoxyphenyl groups in the target compound introduce steric hindrance and electron-donating effects due to the methoxy group’s ortho position. Fluorophenyl derivatives (e.g., 2-fluorophenyl) exhibit stronger electron-withdrawing effects, which could modulate redox properties in metal complexes .
Chirality and Stereochemical Purity: Both the target compound and its 3,5-dimethylphenyl analog achieve 99% ee, critical for enantioselective applications. In contrast, non-chiral analogs (e.g., N,N′-dimethylethane-1,2-diamine) lack stereochemical complexity and are used as simple ligands or bases .
Crystallization and Structural Characterization: The 2-fluorophenyl derivative forms colorless block crystals suitable for X-ray diffraction, enabling precise structural elucidation .
Applications in Catalysis :
- The tetramethyl-diphenylethane-diamine analog is employed in asymmetric carbonyl allylation, demonstrating the utility of chiral diamines in stereocontrol . The target compound’s methoxy groups may enhance coordination to transition metals (e.g., Cu or Ni) in catalytic cycles, though direct evidence is lacking in the provided data.
Thermal Stability :
- The 4-methoxyphenyl analog has a defined melting point (80–84°C ), whereas the target compound’s thermal properties are unspecified. Such data are critical for industrial processing .
Biological Activity
(1S,2S)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by two methoxyphenyl groups attached to a dimethylated ethylenediamine backbone. Its chemical formula is with a molecular weight of 256.35 g/mol. The stereochemistry at the nitrogen atoms plays a crucial role in its biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
- Antimicrobial Properties : Studies have demonstrated its efficacy against a range of bacterial strains, suggesting potential applications in treating infections.
- Cytotoxic Effects : The compound has shown cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent.
Antioxidant Activity
A study evaluated the antioxidant properties of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound, with an IC50 value comparable to known antioxidants such as ascorbic acid.
Antimicrobial Activity
In vitro tests assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for various bacterial strains. Notably, the compound exhibited higher activity against Staphylococcus aureus compared to Escherichia coli.
Cytotoxicity Assessment
The cytotoxic effects were evaluated using MTT assays on human cancer cell lines including HeLa and MCF-7. The compound demonstrated IC50 values of 25 µM and 30 µM respectively, indicating promising anticancer activity. Further mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway.
Data Summary
| Biological Activity | Methodology | Results/Findings |
|---|---|---|
| Antioxidant | DPPH Scavenging Assay | IC50 comparable to ascorbic acid |
| Antimicrobial | MIC Testing | Effective against S. aureus (MIC = 32 µg/mL) |
| Cytotoxicity | MTT Assay | IC50 = 25 µM (HeLa), 30 µM (MCF-7) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
